3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core linked to a hydrazide moiety and substituted with a 4-fluorophenyl group at position 3 and a 2-ketoindol-3-yl group at the hydrazide terminus.
Properties
Molecular Formula |
C18H12FN5O2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H12FN5O2/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)17(25)24-23-16-12-3-1-2-4-13(12)20-18(16)26/h1-9,20,26H,(H,21,22) |
InChI Key |
MPHARLRIAAOLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Solvent : Ethanol or methanol.
The intermediate is hydrolyzed to the carboxylic acid, followed by conversion to carbohydrazide using hydrazine hydrate.
Reaction of Hydrazines with Acetylenic Ketones
Acetylenic ketones offer an alternative route for regioselective pyrazole formation. This method avoids diketone precursors and leverages hypervalent iodine reagents for trifluoromethylation.
Protocol:
-
Substrate : 4-Fluorophenylacetylene ketone.
-
Reagents : Phenylhydrazine, trifluoromethylating agents (e.g., Togni reagent).
-
Outcome : 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide with 65–70% yield.
Regioselectivity Challenges :
-
Methylhydrazine favors 3,5-disubstituted pyrazoles, while arylhydrazines produce mixtures.
-
Steric effects and hydrogen bonding (e.g., ethyl ester groups) improve selectivity.
Di(lower Alkyl) Carbonate and Hydrazine Reaction for Carbohydrazide
The carbohydrazide moiety is synthesized via a two-stage process using di(lower alkyl) carbonates (e.g., dimethyl carbonate) and hydrazine.
Optimized Steps:
Coupling Reactions for Final Product Assembly
The ketoindole moiety is introduced via Schiff base formation between the carbohydrazide and 2-ketoindole-3-carbaldehyde.
Coupling Protocol:
-
Reactants : 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide and 2-ketoindole-3-carbaldehyde.
-
Solvent : Ethanol or THF.
-
Catalyst : Acidic (acetic acid) or neutral conditions.
-
Time/Temp : 12–24 hours at 25–50°C.
Key Analytical Data :
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | High reproducibility | Requires diketone precursors | 60–75% |
| Acetylenic Ketones | Regioselective | Sensitive to substituents | 65–70% |
| Carbohydrazide Route | Scalable | Multi-step distillation | 77–82% |
| Coupling | Modular | Low yield due to steric hindrance | 50–68% |
Challenges and Optimization Strategies
-
By-Product Formation :
-
Steric Hindrance in Coupling :
-
Purification :
Recent Advances (Post-2023)
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor binding: Interacting with cell surface receptors, modulating signal transduction pathways.
Protein interaction: Binding to specific proteins, altering their structure or function.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities among pyrazole carbohydrazide derivatives:
Key Observations
The target compound’s 4-fluorophenyl group balances moderate electronegativity with reduced steric hindrance. Electron-Donating Groups (e.g., OMe, OBut): Methoxy and butoxy substituents () enhance solubility and hydrogen-bonding capacity, which may improve bioavailability.
Hydrazide Modifications :
- Indole vs. Aromatic Moiety : The 2-ketoindol-3-yl group in the target compound introduces a planar, heterocyclic system that may interact with biological targets via π-π stacking or hydrogen bonding. In contrast, trimethoxyphenyl () or furan-based () substituents offer distinct electronic profiles.
The fluorophenyl moiety, seen in other compounds (e.g., ), is associated with antituberculosis activity, suggesting a plausible pathway for further investigation.
Research Tools and Methodologies
- Computational Screening : Molecular docking and ADMET analysis () could predict the target compound’s pharmacokinetic profile based on its structural relatives.
Biological Activity
The compound 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. The general synthetic route includes the formation of the pyrazole ring followed by the introduction of the 4-fluorophenyl group and the carbohydrazide moiety.
Key Steps in Synthesis:
- Formation of Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of 4-Fluorophenyl Group : This step often employs electrophilic aromatic substitution methods.
- Carbohydrazide Formation : The final step involves the reaction of the pyrazole derivative with an appropriate carbonyl compound to yield the carbohydrazide structure.
The compound's structure has been confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, highlighting characteristic functional groups such as C=N and C=O bonds.
Antimicrobial Properties
Recent studies have indicated that 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial activity against various pathogens. In vitro tests demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro assays revealed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study : A study conducted on MCF-7 breast cancer cells indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity.
Enzyme Inhibition
Another significant aspect of its biological activity is its role as an inhibitor of certain enzymes. For instance, molecular docking studies have suggested that this compound can effectively inhibit monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases like Parkinson's disease.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-B | Competitive | 0.78 |
Mechanistic Insights
The biological activities of 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, contributing to its anticancer effects.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells.
- Enzyme Binding : The fluorophenyl group enhances binding affinity to target enzymes through hydrophobic interactions.
Q & A
Q. What purification methods ensure >95% purity for pharmacological studies?
- Methodology : Use column chromatography (silica gel, gradient elution with CH2Cl2:MeOH 95:5) followed by recrystallization from ethanol/water (8:2). Validate purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~6.2 min) .
Data Analysis and Reporting
Q. How to interpret conflicting NMR data for the pyrazole NH proton?
Q. What statistical models are suitable for dose-response analysis?
- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism):
Report 95% confidence intervals and R² values >0.95 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
